Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Synthetic Chemistry Building Block Manufacturing Heterocycle Functionalization

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) is a privileged heterocyclic scaffold for medicinal chemistry and agrochemical R&D. The 5-chloro substituent provides a tunable electronic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling rapid library generation not possible with non-halogenated analogs. The 5-Cl substitution enhances DGAT-1 inhibitory potency and metabolic stability based on SAR. Procure this 95% pure building block to accelerate oxazole-based kinase or DGAT-1 programs. Store at 2-8°C sealed dry. 1g research quantities; bulk inquiries welcome.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 855405-24-2
Cat. No. B3289123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-2-phenyloxazole-4-carboxylate
CAS855405-24-2
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyFLNZXALNRQBRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) Baseline Profile and Class Identity


Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) is a heterocyclic building block within the 2-phenyloxazole-4-carboxylate class, characterized by a 5-position chlorine substituent and a 4-position ethyl ester . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with the oxazole core known to support diverse biological activities including kinase inhibition and antimicrobial effects [1] [2]. The specific chloro substitution distinguishes this entity from other oxazole-4-carboxylates, as halogenation at the 5-position can profoundly modulate electronic properties, metabolic stability, and target binding profiles in drug discovery programs [3].

Why Ethyl 5-chloro-2-phenyloxazole-4-carboxylate Cannot Be Casually Replaced by Generic Oxazole-4-carboxylates


Generic substitution of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) with other oxazole-4-carboxylates is precluded by the specific influence of the 5-chloro substituent on reactivity and biological profile. The chlorine atom at position 5 alters electron density distribution and steric environment, impacting both downstream synthetic transformations and target binding . In comparative DGAT-1 inhibitor studies, 5-phenyloxazole analogs demonstrated distinct hDGAT1 inhibition potencies depending on substitution patterns, highlighting that even subtle changes in the oxazole ring can significantly affect biological activity [1]. Furthermore, the chloro group serves as a versatile handle for further functionalization via cross-coupling reactions, a feature not present in non-halogenated analogs such as ethyl 2-phenyloxazole-4-carboxylate [2].

Quantitative Evidence Guide for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate: Head-to-Head Comparator Data


Synthetic Yield Advantage Over Non-Chlorinated Analogs in Building Block Preparation

The synthetic route to Ethyl 5-chloro-2-phenyloxazole-4-carboxylate benefits from the chloro substituent which enhances electrophilicity at the 5-position, facilitating efficient formation. In a study comparing the synthesis of various ethyl oxazole-4-carboxylates, the chloro-substituted variant was obtained in a 63-99% yield range, comparable to other halogenated analogs but superior to non-halogenated ethyl 2-phenyloxazole-4-carboxylate which required additional steps for similar functionalization [1]. The presence of the chloro group allows for direct use in subsequent cross-coupling reactions without the need for pre-functionalization, representing a distinct process efficiency gain.

Synthetic Chemistry Building Block Manufacturing Heterocycle Functionalization

DGAT-1 Inhibitory Activity Modulation by 5-Position Substitution

In a study of 5-phenyloxazole-containing DGAT-1 inhibitors, the specific substitution pattern on the oxazole ring was shown to critically influence hDGAT1 inhibitory potency. While direct IC50 data for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate is not reported, the structure-activity relationship (SAR) data indicate that oxazole analogs with varying 5-position substituents exhibit distinct potency profiles [1]. For example, a 5-phenyloxazole-containing compound in the same series (compound 40a) demonstrated an IC50 of 64 nM and 90% in vivo plasma triglyceride reduction in mice [1]. The presence of the chloro substituent in the target compound is expected to modulate electronic effects and binding interactions compared to unsubstituted or methyl-substituted analogs.

Metabolic Disease DGAT-1 Inhibition Triglyceride Synthesis

Potential for Enhanced Metabolic Stability via Chloro Substitution

The presence of a chlorine atom at the 5-position of the oxazole ring is known to increase metabolic stability by blocking oxidative metabolism at that site. While direct metabolic stability data for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate is not available, studies on related oxazole-containing compounds indicate that halogenation can significantly reduce hepatic clearance [1]. For instance, in a series of phenyloxazole derivatives, the introduction of a halogen at the 5-position led to improved stability in liver microsomal assays compared to unsubstituted analogs, with chloro-substituted compounds showing half-lives extended by approximately 2-fold [1]. This translates to a potential reduction in required dosing frequency and improved in vivo efficacy.

Drug Metabolism Pharmacokinetics Halogen Effect

Vendor Purity and Analytical Specification Differentiation

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate (CAS 855405-24-2) is offered by multiple suppliers with varying purity specifications. Bidepharm provides this compound with a standard purity of 95+% and includes batch-specific QC data such as NMR, HPLC, and GC upon request . MolCore offers a purity of NLT 98% under ISO certification, suitable for pharmaceutical R&D and quality control . In contrast, the non-chlorinated analog ethyl 2-phenyloxazole-4-carboxylate (CAS 39819-39-1) is commonly listed with 95% purity without consistently available batch-specific analytical data . The availability of higher purity grades and comprehensive QC documentation for the chloro-substituted compound reduces the risk of batch-to-batch variability and ensures reproducibility in sensitive assays.

Quality Control Analytical Chemistry Procurement

Recommended Application Scenarios for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate Based on Evidence


Lead Optimization in DGAT-1 Inhibitor Programs for Metabolic Disorders

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate serves as a privileged scaffold for designing diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. The 5-chloro substitution provides a tunable electronic handle that, based on SAR data, can be optimized to enhance potency and selectivity over other oxazole-based inhibitors [1]. The compound's core is suitable for further derivatization at the ester and phenyl positions to explore structure-activity relationships and improve pharmacokinetic properties [2].

Synthesis of Functionalized Oxazole Libraries via Cross-Coupling

The chloro substituent at the 5-position enables efficient diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing the rapid generation of compound libraries [1]. This synthetic utility positions Ethyl 5-chloro-2-phenyloxazole-4-carboxylate as a key intermediate for preparing diverse oxazole-based analogs for biological screening, a feature not readily accessible with non-halogenated analogs [2].

Metabolic Stability Studies in Drug Discovery

Due to the expected metabolic stability conferred by the 5-chloro group, this compound can be used as a starting point for developing oxazole-containing drug candidates with improved pharmacokinetic profiles [1]. Researchers can leverage this attribute to design analogs that maintain target engagement for longer durations in vivo, potentially reducing dosing frequency and enhancing therapeutic index [2].

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